2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
CAS No.: 147078-81-7
Cat. No.: VC8242107
Molecular Formula: C12H7BrClNO2
Molecular Weight: 312.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147078-81-7 |
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Molecular Formula | C12H7BrClNO2 |
Molecular Weight | 312.54 g/mol |
IUPAC Name | 2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |
Standard InChI Key | PKBRYBJHIGRLEK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
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Halogen substituents: Bromine at position 2 and a 4-chlorophenyl group at position 4.
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Carboxylic acid group: Positioned at carbon 3, enabling hydrogen bonding and salt formation.
The InChI key (PKBRYBJHIGRLEK-UHFFFAOYSA-N) and SMILES notation (O=C(O)C=1C(Br)=NC=CC1C=2C=CC(Cl)=CC2) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₇BrClNO₂ |
Molecular Weight | 336.55 g/mol |
Hydrogen Bond Donors | 1 (COOH group) |
Hydrogen Bond Acceptors | 4 (N, O from COOH, O from Br) |
Topological Polar SA | 50.2 Ų |
Synthesis and Reactivity
Synthetic Routes
While direct synthesis data for 2-bromo-4-(4-chlorophenyl)-nicotinic acid is limited, analogous halogenated pyridines are typically prepared via:
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Electrophilic aromatic substitution: Bromination of 4-(4-chlorophenyl)nicotinic acid using bromine (Br₂) in methanol, catalyzed by HBr .
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Cross-coupling reactions: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group post-bromination.
A related synthesis for 2-bromo-4'-chloropropiophenone (CAS 877-37-2) demonstrates a 98% yield under inert conditions (Br₂, HBr in methanol, 20°C, 110 h), suggesting similar protocols may apply .
Reactivity Profile
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Nucleophilic substitution: Bromine at position 2 facilitates SNAr reactions with amines or thiols.
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Decarboxylation: The carboxylic acid group may undergo thermal decarboxylation to form 2-bromo-4-(4-chlorophenyl)pyridine.
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Metal-catalyzed cross-coupling: Utilized in Pd-mediated reactions to construct biaryl systems .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group; limited in water (logP ≈ 2.3 estimated) .
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Stability: Sensitive to light and moisture; storage under inert gas (N₂) at −20°C is recommended .
Table 2: Spectral Characteristics
Technique | Key Signals |
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¹H NMR | δ 8.00–7.94 (d, 2H, Ar-H), 7.50–7.44 (d, 2H, Ar-H), 5.27–5.19 (q, 1H, CH), 1.92–1.89 (d, 3H, CH₃) |
IR | 1700 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Br) |
MS | m/z 336.93 (M+H⁺) |
Applications in Medicinal Chemistry
Biological Activity
The compound’s halogenated structure aligns with pharmacophores in kinase inhibitors and antimicrobial agents:
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Kinase inhibition: Pyridine derivatives often target ATP-binding sites in EGFR or VEGFR kinases.
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Antibacterial activity: Chlorophenyl and bromine groups enhance membrane permeability and target binding .
Drug Development Case Studies
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Analog optimization: Replacement of the 4-chlorophenyl group with CF₃ (as in 2-bromo-4-trifluoromethylnicotinic acid, CAS 749875-15-8) improves metabolic stability but reduces solubility .
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Prodrug potential: Esterification of the carboxylic acid group enhances bioavailability in preclinical models .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons appear as doublets (δ 7.44–8.00), while the methyl group adjacent to the carbonyl resonates at δ 1.89 .
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¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm; quaternary carbons adjacent to halogens at δ 120–130 ppm .
Mass Spectrometry
High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 336.93, with fragmentation patterns indicating loss of COOH (Δm/z −45) .
Current Research and Future Directions
Emerging Applications
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Materials science: As a ligand in luminescent metal-organic frameworks (MOFs).
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Agrochemicals: Intermediate in herbicide synthesis targeting acetolactate synthase .
Challenges and Opportunities
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